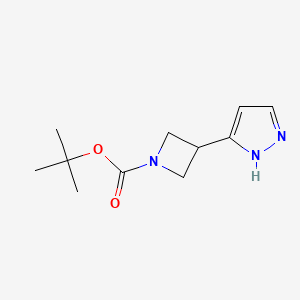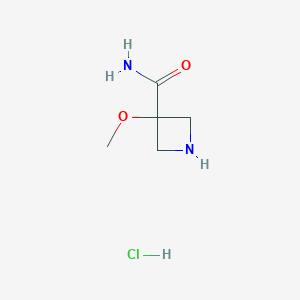methanone CAS No. 685107-11-3](/img/structure/B2495417.png)
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to a class of compounds that are often studied for their potential in various applications, including organic semiconductors, pharmaceuticals, and materials science. The core structure of this molecule suggests it may have interesting electronic properties and biological activity due to the presence of the 1,2,3-triazole ring and the fluorophenyl and naphthyl groups.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step organic reactions, including condensation, cyclization, and functionalization processes. The starting materials may involve benzene derivatives, naphthalene, and appropriate halides. For instance, compounds with similar structures have been synthesized through condensation of benzoic acid derivatives with amine or hydrazine derivatives, followed by cyclization and fluorination steps for introducing the fluorophenyl groups (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and reactivity. For example, studies have shown that the molecular packing can be influenced by hydrogen bonding between aromatic H and F groups, leading to specific structural motifs (Mohri et al., 2015).
Chemical Reactions and Properties
The reactivity of such molecules can involve interactions at the triazole ring or the aromatic systems, leading to various chemical transformations. These compounds can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and cycloadditions, depending on the reaction conditions and the presence of functional groups.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in materials science or pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the electronic structure of the molecule. The presence of electronegative atoms like fluorine and the configuration of the triazole ring can affect the electron distribution in the molecule, impacting its chemical behavior.
科学的研究の応用
Plastic Scintillators Based on Polymethyl Methacrylate
Research on plastic scintillators, which are essential for detecting radiation, highlights the use of compounds with naphthyl and triazolyl groups for improving the characteristics of scintillators. These compounds serve as luminescent dyes or activators in scintillators, enhancing their efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Triazole Derivatives in Drug Development
The triazole ring structure is crucial in the pharmaceutical industry, with various triazole derivatives being explored for their therapeutic potential. A review covering the patents of triazole families highlights their importance in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazole chemistry enables the creation of compounds targeting a wide range of diseases, showcasing the potential of triazole derivatives in medicinal chemistry (Ferreira et al., 2013).
Fluorescent Chemosensors
Compounds based on triazole derivatives, like the one mentioned, play a significant role in developing fluorescent chemosensors. These sensors are capable of detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. The research in this area is pivotal for environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021).
Heterocyclic and Heterochain Polymers
The synthesis and application of di- and tetraphenylsilyl-containing polymers, which could be related to the structure of the compound , underscore the material's utility in electronics, microelectronics, and membrane technology. These polymers' synthesis, based on related monomers, points to the broader applicability of such compounds in creating advanced materials (Brumǎ et al., 2004).
Catalysis and Synthetic Applications
The compound's structure, featuring triazole and naphthyl groups, is reminiscent of catalysts and intermediates used in organic synthesis, such as the preparation of flurbiprofen. This highlights the role of structurally complex compounds in synthesizing pharmaceuticals and other organic molecules, showcasing the critical nature of advanced intermediates in chemical synthesis (Qiu et al., 2009).
特性
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)triazol-4-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O/c20-16-10-15(7-8-17(16)21)24-11-18(22-23-24)19(25)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDHLULDZHNLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)
![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)
![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2495345.png)
![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)
![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)